(5-Formyl-2-methylphenyl)boronic acid chemical properties
(5-Formyl-2-methylphenyl)boronic acid chemical properties
An In-Depth Technical Guide to (5-Formyl-2-methylphenyl)boronic Acid: Properties, Synthesis, and Applications
Abstract
(5-Formyl-2-methylphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a methylated phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, details common synthetic routes, and explores its significant applications, with a particular focus on its role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Boronic acids, and particularly arylboronic acids, are of significant importance in chemistry due to their stability, low toxicity, and versatile reactivity.[1][2] The introduction of a formyl group, as seen in (5-Formyl-2-methylphenyl)boronic acid, adds another layer of synthetic utility, enabling subsequent functionalization through reactions such as reductive amination, Wittig reactions, and condensations.[2][3] This combination of functionalities makes it an invaluable intermediate for creating complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[4][5] The boronic acid group itself is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (5-Formyl-2-methylphenyl)boronic acid is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1186398-35-5 | [7] |
| Molecular Formula | C8H9BO3 | [7] |
| Molecular Weight | 163.97 g/mol | [7] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥95% | [7] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Synthesis of (5-Formyl-2-methylphenyl)boronic Acid
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[2] A common route to (5-Formyl-2-methylphenyl)boronic acid would likely start from a corresponding halogenated benzaldehyde derivative.
A generalized synthetic pathway is illustrated below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X). [6]2. Transmetalation: The organic group (R²) from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center. [6]3. Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. [6]
Derivatization via the Formyl Group
The aldehyde functionality of (5-Formyl-2-methylphenyl)boronic acid provides a gateway for further molecular elaboration. This is particularly useful in multi-step syntheses where the boronic acid is first used in a coupling reaction, and the formyl group is subsequently modified. Common transformations include:
-
Reductive Amination: Formation of amines by reaction with an amine followed by reduction.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Condensation Reactions: Such as the Knoevenagel or aldol condensations.
These reactions significantly expand the synthetic utility of this building block, allowing for the creation of a wide array of complex structures. [2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of (5-Formyl-2-methylphenyl)boronic acid with an aryl bromide.
Objective: To synthesize 4'-(5-Formyl-2-methylphenyl)acetophenone.
Materials:
-
(5-Formyl-2-methylphenyl)boronic acid
-
4-Bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add (5-Formyl-2-methylphenyl)boronic acid (1.2 equivalents), 4-bromoacetophenone (1.0 equivalent), potassium carbonate (2.5 equivalents), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
-
Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings. [9]* Base: Potassium carbonate is a widely used base to activate the boronic acid for transmetalation. [9]* Solvent System: The two-phase toluene/water system is effective for dissolving both the organic and inorganic reagents. [9]
Safety and Handling
(5-Formyl-2-methylphenyl)boronic acid, like other boronic acids, requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. [10] Precautionary Measures:
-
Handle in a well-ventilated area or fume hood. * Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [10]* Avoid breathing dust. * Store in a tightly closed container in a dry, cool place, preferably under an inert atmosphere. [7] In case of contact, immediately flush the affected area with plenty of water. [10]If irritation persists, seek medical attention. [10]
Conclusion
(5-Formyl-2-methylphenyl)boronic acid is a highly valuable and versatile building block in modern organic chemistry. Its bifunctional nature allows for sequential and diverse chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. Its primary role in Suzuki-Miyaura cross-coupling reactions, coupled with the reactivity of its formyl group, provides chemists with a powerful tool for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full synthetic potential.
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